Miophytocen B
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Overview
Description
Miophytocen B is a macrocyclic trichothecene, a type of sesquiterpene metabolite. It is a non-toxic compound isolated from Baccharis coridifolia, a plant species known for producing various trichothecenes. The molecular formula of this compound is C29H38O8, and it has a molecular weight of 514.6072 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Miophytocen B involves complex organic reactions, typically starting from simpler trichothecene precursors. The synthetic route often includes steps such as cyclization, oxidation, and esterification. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in biotechnological methods, such as the use of genetically modified microorganisms, are being explored to produce this compound more efficiently .
Chemical Reactions Analysis
Types of Reactions
Miophytocen B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Miophytocen B has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and synthesis of macrocyclic trichothecenes.
Biology: Investigated for its potential biological activities, such as antifungal and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and immunomodulatory activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Miophytocen B involves its interaction with cellular components, leading to various biological effects. It primarily targets cellular membranes and enzymes, disrupting their normal functions. The molecular pathways involved include inhibition of protein synthesis and induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Roridin E: Another macrocyclic trichothecene with similar structural features but different biological activities.
Miophytocen A: A closely related compound with slight variations in its chemical structure.
Satratoxin H: A toxic macrocyclic trichothecene with potent biological effects
Uniqueness of Miophytocen B
Unlike other trichothecenes, it does not exhibit significant toxicity, making it a safer alternative for research and industrial applications .
Properties
CAS No. |
99764-48-4 |
---|---|
Molecular Formula |
C29H38O8 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(1R,2S,3R,6Z,8E,10R,14E,19R,23R,24R,26R)-1-hydroxy-10-[(1R)-1-hydroxyethyl]-2,14-dimethyl-22-methylidene-4,11,17,25-tetraoxapentacyclo[21.3.1.13,26.02,19.019,24]octacosa-6,8,14-triene-5,16-dione |
InChI |
InChI=1S/C29H38O8/c1-17-10-12-34-21(19(3)30)7-5-6-8-24(31)36-22-14-23-29(33)15-20-18(2)9-11-28(26(20)37-23,27(22,29)4)16-35-25(32)13-17/h5-8,13,19-23,26,30,33H,2,9-12,14-16H2,1,3-4H3/b7-5+,8-6-,17-13+/t19-,20-,21-,22-,23-,26-,27-,28-,29+/m1/s1 |
InChI Key |
JNVNAJOQNUCFMY-QZANRFNGSA-N |
Isomeric SMILES |
C/C/1=C\C(=O)OC[C@]23CCC(=C)[C@@H]4[C@H]2O[C@@H]5C[C@H]([C@]3([C@@]5(C4)O)C)OC(=O)/C=C\C=C\[C@@H](OCC1)[C@@H](C)O |
Canonical SMILES |
CC1=CC(=O)OCC23CCC(=C)C4C2OC5CC(C3(C5(C4)O)C)OC(=O)C=CC=CC(OCC1)C(C)O |
Origin of Product |
United States |
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